1-acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H16BrFN2O2. It is characterized by the presence of a piperidine ring substituted with an acetyl group, a bromo-fluorophenyl group, and a carboxamide group.
Preparation Methods
The synthesis of 1-acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation of the piperidine ring is achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Substitution with Bromo-Fluorophenyl Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromo or fluoro positions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
1-Acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-Acetyl-N-(4-bromo-2-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-Acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWIRDMPNOVKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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